molecular formula C28H25ClN2O4 B15033032 2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

Cat. No.: B15033032
M. Wt: 489.0 g/mol
InChI Key: MTXOTICSTXXEBD-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorophenyl group, and a tryptophanate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Chlorophenyl Group: This step may involve the chlorination of a phenyl ring using chlorine gas or a chlorinating agent like thionyl chloride.

    Coupling with Tryptophanate: The final step involves coupling the prepared ethylphenyl and chlorophenyl intermediates with tryptophanate under specific reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C28H25ClN2O4/c1-2-18-7-9-19(10-8-18)26(32)17-35-28(34)25(31-27(33)20-11-13-22(29)14-12-20)15-21-16-30-24-6-4-3-5-23(21)24/h3-14,16,25,30H,2,15,17H2,1H3,(H,31,33)

InChI Key

MTXOTICSTXXEBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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